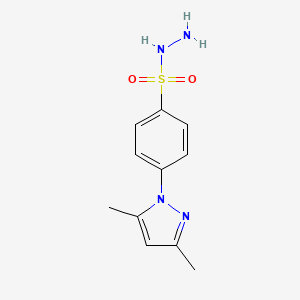
Benzenesulfonic acid, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazide is a chemical compound with the molecular formula C({11})H({14})N({4})O({2})S and a molecular weight of 266.324 g/mol This compound features a benzenesulfonic acid moiety linked to a pyrazole ring, which is further substituted with dimethyl groups and a hydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine under acidic or basic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then substituted with dimethyl groups at the 3 and 5 positions using methylating agents such as methyl iodide in the presence of a base.
Attachment to Benzenesulfonic Acid: The dimethyl-substituted pyrazole is then reacted with benzenesulfonyl chloride in the presence of a base like pyridine to form the benzenesulfonic acid derivative.
Formation of the Hydrazide: Finally, the benzenesulfonic acid derivative is treated with hydrazine hydrate to form the hydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonic acid group, potentially converting it to a sulfonamide.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under mild conditions.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted hydrazides.
Applications De Recherche Scientifique
Chemistry
In chemistry, benzenesulfonic acid, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential to bind to active sites of enzymes. It may also serve as a probe in biochemical assays.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. The hydrazide group is known for its potential in drug design.
Industry
In industrial applications, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The sulfonic acid group can enhance solubility and facilitate transport across biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid hydrazide: Lacks the pyrazole ring and dimethyl groups.
4-(1H-Pyrazol-1-yl)benzenesulfonic acid: Lacks the dimethyl groups and hydrazide functionality.
3,5-Dimethyl-1H-pyrazole: Lacks the benzenesulfonic acid and hydrazide groups.
Uniqueness
Benzenesulfonic acid, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61320-21-6 |
|---|---|
Formule moléculaire |
C11H14N4O2S |
Poids moléculaire |
266.32 g/mol |
Nom IUPAC |
4-(3,5-dimethylpyrazol-1-yl)benzenesulfonohydrazide |
InChI |
InChI=1S/C11H14N4O2S/c1-8-7-9(2)15(13-8)10-3-5-11(6-4-10)18(16,17)14-12/h3-7,14H,12H2,1-2H3 |
Clé InChI |
QEDZULFKQINAJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)NN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


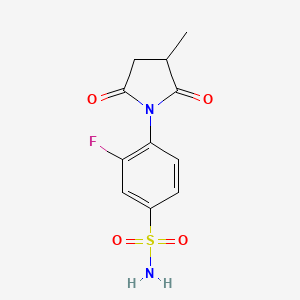
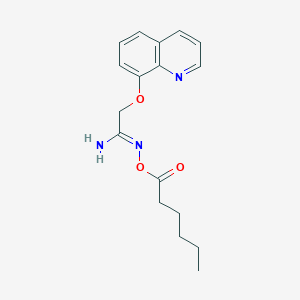
![1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12890507.png)

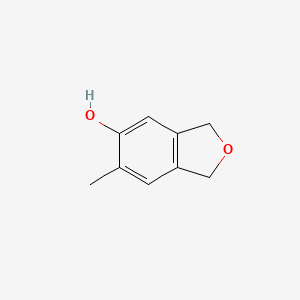
![2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid](/img/structure/B12890518.png)
![3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12890531.png)
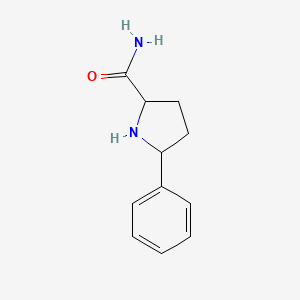
![2-([1,1'-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide](/img/structure/B12890539.png)
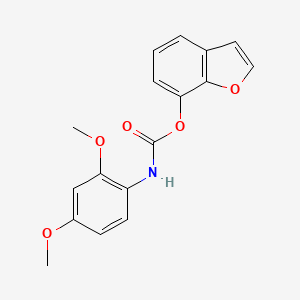
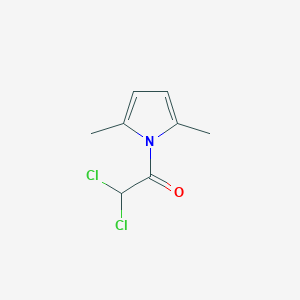
![4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine](/img/structure/B12890551.png)


